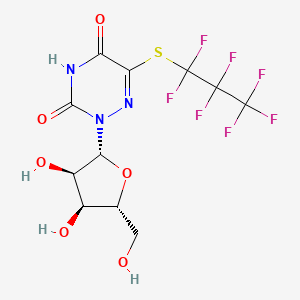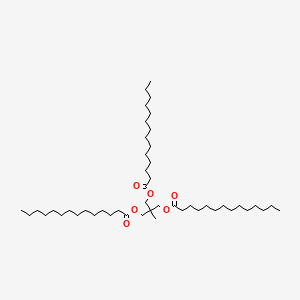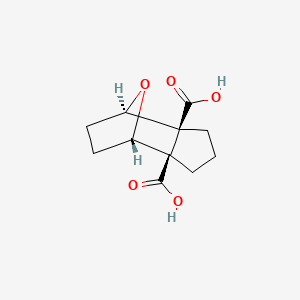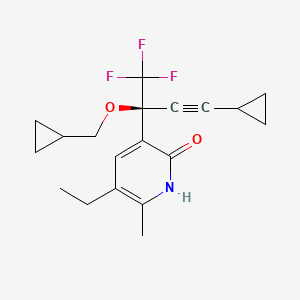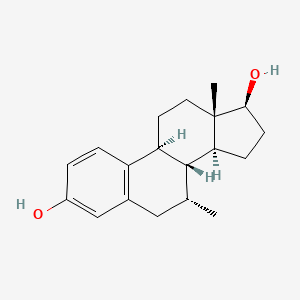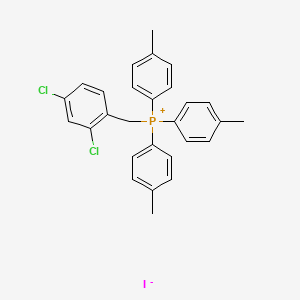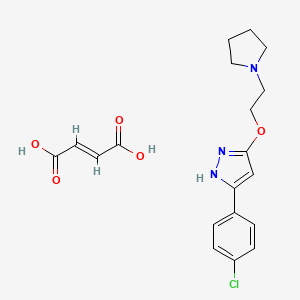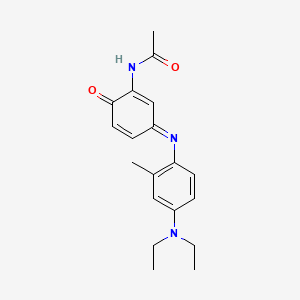
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in the textile industry. The compound is characterized by its azo group, which is responsible for its vivid coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate involves several steps:
Preparation of the Azo Compound: The initial step involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound.
Quaternization: The azo compound is then reacted with trimethylamine to form the quaternary ammonium salt.
Sulphation: Finally, the quaternary ammonium salt is treated with sulfuric acid to yield the hydrogen sulphate salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale Diazotization and Coupling: Using industrial reactors to handle large volumes of reactants.
Efficient Quaternization: Ensuring complete reaction with trimethylamine to maximize yield.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain a high-purity dye.
Chemical Reactions Analysis
Types of Reactions
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: The compound can be reduced to break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Oxidation typically leads to the formation of nitro and cyano derivatives.
Reduction Products: Reduction results in the formation of corresponding amines.
Substitution Products: Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate with DNA and RNA, affecting their stability and function.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cationic Red 5BL: Another azo dye with similar properties but different substituents.
Basic Red 24: A related compound used in similar applications.
Astrazon Red 5BL: Another variant with slight structural differences.
Uniqueness
(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethyl)trimethylammonium hydrogen sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and strong binding affinity to various substrates make it particularly valuable in industrial and research applications.
Properties
CAS No. |
83968-99-4 |
|---|---|
Molecular Formula |
C20H25N6O2.HO4S C20H26N6O6S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C20H25N6O2.H2O4S/c1-5-24(12-13-26(2,3)4)18-8-6-17(7-9-18)22-23-20-11-10-19(25(27)28)14-16(20)15-21;1-5(2,3)4/h6-11,14H,5,12-13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
GKGJGEPJBSKTNZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




